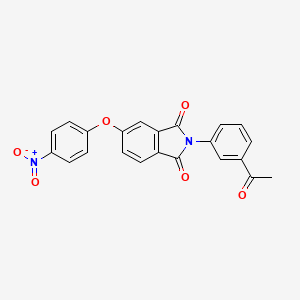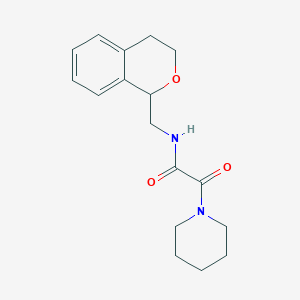
2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a synthetic compound that belongs to the class of isoindolines. It has been extensively studied for its potential applications in cancer treatment and other diseases. In
作用機序
2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its effects by inhibiting the activity of several kinases, including CDKs, which are involved in cell cycle regulation. CDKs play a crucial role in the progression of the cell cycle, and their dysregulation is often observed in cancer cells. By inhibiting CDKs, 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of other kinases such as GSK-3β, which is involved in the regulation of glycogen metabolism and has been implicated in several diseases.
Biochemical and Physiological Effects:
2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione induces cell cycle arrest and apoptosis by inhibiting the activity of CDKs. In addition, 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of other kinases such as GSK-3β, which is involved in the regulation of glycogen metabolism. 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
実験室実験の利点と制限
2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high yield and purity. It has also been extensively studied for its potential applications in cancer treatment and other diseases, making it a valuable tool for researchers. However, there are also some limitations to the use of 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of results. In addition, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more specific and potent inhibitors of CDKs and other kinases. Another area of research is the identification of biomarkers that can predict the response to 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in cancer cells. In addition, the combination of 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione with other therapies such as chemotherapy and immunotherapy may have synergistic effects and improve the overall efficacy of cancer treatment. Finally, the development of 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione analogs with improved pharmacokinetic properties may lead to the development of more effective and safer drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-acetylphenol and 4-nitrophthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with sodium hydroxide to yield 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in high yield and purity. The synthesis method is well-established and has been reported in various scientific journals.
科学的研究の応用
2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CDKs, which are involved in cell cycle regulation and are often overexpressed in cancer cells. 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition to cancer, 2-(3-acetylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in other diseases such as inflammation, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
2-(3-acetylphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c1-13(25)14-3-2-4-16(11-14)23-21(26)19-10-9-18(12-20(19)22(23)27)30-17-7-5-15(6-8-17)24(28)29/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVVDIZPDCKTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)

![{1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6006924.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)